2,6-Dichloro-5-fluoropyrimidin-4-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine nucleus, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of contemporary chemical and biological science. Its fundamental significance stems from its role as a core component of nucleobases—cytosine, thymine, and uracil—which are integral building blocks of the nucleic acids, DNA and RNA. This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry and drug discovery.

The synthetic versatility and structural diversity of pyrimidine derivatives have enabled their application across a wide array of therapeutic areas. researchgate.net Compounds incorporating this motif have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. chemsrc.com In oncology, for instance, pyrimidine analogs like 5-fluorouracil (B62378) have been foundational in chemotherapy for decades. chemicalbook.com The ability of the pyrimidine ring to interact with various enzymes and receptors within a cell makes it a continuous focus for the design of novel therapeutic agents targeting a myriad of diseases. chemsrc.comresearchgate.net The ever-expanding portfolio of FDA-approved drugs containing a pyrimidine moiety underscores its enduring importance in the development of new medicines. chemsrc.com

Overview of Halogenated Pyrimidines in Synthetic Organic Chemistry

Halogenated pyrimidines are a critical class of intermediates in synthetic organic chemistry, valued for their utility in constructing more complex molecular architectures. The introduction of halogen atoms (F, Cl, Br, I) onto the electron-deficient pyrimidine ring profoundly influences its chemical reactivity, primarily by serving as versatile leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the regioselective introduction of a wide range of substituents, including amino, alkoxy, and thioether groups.

The positions of the halogen atoms on the pyrimidine ring dictate their reactivity. For instance, halogens at the C2, C4, and C6 positions are particularly susceptible to nucleophilic displacement due to the electronic influence of the ring nitrogen atoms. The reactivity order is generally I > Br > Cl > F for the leaving group, although the specific reaction conditions and substrate can alter this trend. Beyond SNAr reactions, halogenated pyrimidines are excellent precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. chemicalbook.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of highly functionalized pyrimidine derivatives for applications ranging from materials science to medicinal chemistry. chemrxiv.orgresearchgate.net The differential reactivity of various halogens on the same ring can also be exploited for sequential, site-selective modifications. chemicalbook.com

Structural Elucidation and Positional Isomerism of 2,6-Dichloro-5-fluoropyrimidin-4-amine

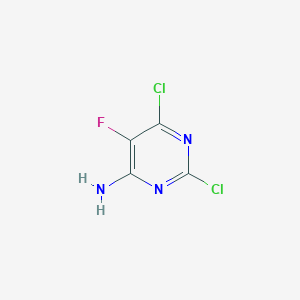

The specific compound, this compound, is a highly substituted pyrimidine derivative. Its structure features a pyrimidine core with chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an amine group at position 4.

Structural Elucidation

Detailed experimental data from techniques such as X-ray crystallography for this compound are not widely available in peer-reviewed literature. However, its molecular structure can be confidently established through standard spectroscopic methods.

NMR Spectroscopy: In ¹H NMR spectroscopy, the amine group would produce a characteristic signal, the chemical shift of which would depend on the solvent and concentration. semanticscholar.org ¹³C NMR would show four distinct signals for the pyrimidine ring carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to chlorine and fluorine would exhibit characteristic shifts and coupling patterns. ¹⁹F NMR would show a signal for the fluorine atom, likely coupled to the adjacent ring protons (if any) and carbons.

Mass Spectrometry: High-resolution mass spectrometry would confirm the compound's elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₄H₂Cl₂FN₃. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations of the amine group (typically in the 3300-3500 cm⁻¹ region) and N-H bending vibrations (around 1600 cm⁻¹). Aromatic C=N and C=C stretching vibrations within the pyrimidine ring would also be present.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₂Cl₂FN₃ |

| CAS Number | 2230713-73-0 |

| Molecular Weight | 182.00 g/mol |

Positional Isomerism

Positional isomerism in substituted pyrimidines arises from the different possible arrangements of substituents on the pyrimidine ring. For a pyrimidine with two chlorine atoms, one fluorine atom, and one amine group, several positional isomers are possible. The stability and accessibility of each isomer depend on the electronic and steric interactions between the substituents.

The core structure is a pyrimidin-4-amine substituted with two chloro groups and one fluoro group. The amine is fixed at C4, leaving positions 2, 5, and 6 for the halogens. The possible isomers are:

2,5-Dichloro-6-fluoropyrimidin-4-amine: Fluorine is at C6 instead of C5.

5,6-Dichloro-2-fluoropyrimidin-4-amine: Fluorine is at C2.

This compound: The title compound.

Each of these isomers would have a unique set of spectroscopic data (NMR, IR, etc.), allowing for their unambiguous identification. The distinct electronic environment for each atom in each isomer would lead to different chemical shifts and coupling constants in their respective NMR spectra.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKLCWJNJLOOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Mechanisms of Nucleophilic Substitution on the Pyrimidine (B1678525) Nucleus

The pyrimidine ring in 2,6-Dichloro-5-fluoropyrimidin-4-amine is highly activated towards nucleophilic attack. The two ring nitrogen atoms, along with the fluorine atom at the C5 position, act as strong electron-withdrawing groups, which facilitates the displacement of the chlorine atoms at the C2 and C6 positions.

The chlorine atoms at the C2 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. Generally, the chlorine at the C6 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position. This regioselectivity is attributed to the electronic influence of the adjacent amino group at C4 and the fluoro group at C5.

Studies on structurally similar 5-substituted-2,4-dichloropyrimidines have consistently shown that nucleophilic attack preferentially occurs at the C4 (or C6) position, which is para to a ring nitrogen and activated by the adjacent C5 substituent. nih.govresearchgate.net For this compound, nitrogen-centered nucleophiles readily displace the C6 chlorine. beilstein-journals.org For instance, reaction with primary or secondary amines leads to the formation of the corresponding 6-amino-2-chloro-5-fluoropyrimidin-4-amine derivatives.

The reaction proceeds through a standard SNAr mechanism, involving the formation of a negatively charged Meisenheimer intermediate, followed by the expulsion of the chloride ion to restore aromaticity. The rate of reaction is dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

| Nucleophile | Position of Substitution | Product Type | Reference |

| Primary/Secondary Amines | C6 (preferential) | 6-Amino-2-chloro-5-fluoropyrimidin-4-amine | researchgate.netbeilstein-journals.org |

| Tertiary Amines | C2 (preferential) | 2-Amino-6-chloro-5-fluoropyrimidin-4-amine (after N-dealkylation) | researchgate.net |

| Alkoxides/Phenoxides | C6 (preferential) | 6-Alkoxy/Phenoxy-2-chloro-5-fluoropyrimidin-4-amine | nih.gov |

| Thiolates | C6 (preferential) | 6-Thio-2-chloro-5-fluoropyrimidin-4-amine | nih.gov |

This table is illustrative of reactivity patterns on similar dichloropyrimidine scaffolds.

The selectivity of nucleophilic substitution on the this compound ring is a delicate balance of electronic and steric effects.

Electronic Factors: The pyrimidine ring's two nitrogen atoms are powerful electron-withdrawing groups, making the carbon atoms of the ring electrophilic. The fluorine atom at C5 further enhances this effect. The C6 position is particularly activated due to its position para to one ring nitrogen and ortho to the electron-withdrawing fluorine atom. beilstein-journals.org This electronic activation makes the C6-Cl bond the primary site for nucleophilic attack.

Steric Factors: While C6 is electronically favored, it is flanked by the C5-fluoro and C4-amino groups. The C2 position is sterically less hindered. For most common nucleophiles, the electronic activation at C6 outweighs any steric hindrance. However, with increasingly bulky nucleophiles, the rate of attack at the C6 position can be diminished, potentially increasing the proportion of substitution at the less sterically encumbered C2 position. beilstein-journals.org Interestingly, studies on 2,4-dichloropyrimidines have shown that using tertiary amine nucleophiles can reverse the typical selectivity, favoring substitution at the C2 position. This is followed by an in situ N-dealkylation to yield a secondary amine at the C2 position. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium-catalyzed reactions are particularly prominent in this context. dntb.gov.uasigmaaldrich.com

Suzuki-Miyaura Reaction: This reaction is a versatile method for forming C-C bonds by coupling the dichloropyrimidine with organoboron compounds, such as boronic acids or esters, in the presence of a palladium catalyst and a base. nih.govcore.ac.uk Given the differential reactivity of the two chlorine atoms, a stepwise, regioselective coupling is feasible. The more reactive C6-Cl can be coupled first under milder conditions, followed by the coupling of the C2-Cl under more forcing conditions or with a different boronic acid, allowing for the synthesis of unsymmetrically substituted pyrimidines. researchgate.netscispace.com

Sonogashira Reaction: This coupling reaction enables the formation of a C-C bond between the pyrimidine core and a terminal alkyne. researchgate.net It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgijnc.irorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, regioselective Sonogashira couplings can be performed, targeting the C6 position preferentially to install an alkynyl group. This transformation is crucial for constructing conjugated systems and complex molecular architectures. researchgate.net

This table provides general conditions often used for cross-coupling on halo-heterocycles.

Beyond the Suzuki-Miyaura and Sonogashira reactions, palladium catalysis facilitates the formation of various other bonds.

C-C Bond Formation: Other notable C-C bond-forming reactions include the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents). These methodologies further expand the synthetic utility of this compound, allowing for the introduction of a wide range of carbon-based substituents.

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the reaction of the chloro-positions with various primary and secondary amines. tcichemicals.com This provides an alternative to the SNAr pathway, often proceeding under milder conditions and with broader substrate scope. Similarly, analogous catalytic systems can be used to form C-O bonds (coupling with alcohols or phenols) and C-S bonds (coupling with thiols), providing access to a diverse set of functionalized pyrimidine derivatives. nih.govmdpi.com

Derivatization Reactions Involving the Amine Functional Group

The primary amine at the C4 position is a key functional group that can be readily modified through various derivatization reactions. These transformations are essential for modulating the compound's properties or for building more complex structures.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a range of electrophiles. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding N-sulfonyl derivatives (sulfonamides).

Alkylation: The amine can undergo N-alkylation, although controlling the degree of alkylation can be challenging, potentially leading to mixtures of secondary and tertiary amines. libretexts.org

Reaction with Isocyanates/Isothiocyanates: These reactions lead to the formation of urea or thiourea derivatives, respectively.

These derivatization reactions are crucial for creating libraries of compounds for biological screening and for introducing specific functionalities. Various reagents have been developed specifically for the derivatization of amine groups for analytical purposes, which underscores the versatility of this functional group's reactivity. nih.govmdpi.comnih.gov

| Reagent Class | Reagent Example | Resulting Functional Group |

| Acyl Halide | Acetyl chloride | Amide |

| Sulfonyl Halide | Tosyl chloride | Sulfonamide |

| Isocyanate | Phenyl isocyanate | Urea |

| Aldehyde/Ketone | Benzaldehyde | Imine (Schiff base) |

In-depth Analysis of this compound Reveals Data Scarcity

Despite its specific chemical structure and CAS number, a thorough investigation into the scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the compound this compound (CAS No. 2230713-73-0). Consequently, a detailed article on its structural elucidation and chromatographic assessment as per the requested outline cannot be generated at this time.

While the compound is listed by some chemical suppliers, indicating its synthesis and commercial availability, the detailed analytical data required for a comprehensive scientific article is not present in accessible journals, patents, or databases found during the search process. The characterization of a chemical compound relies on verifiable experimental data from various analytical techniques.

For an article structured around specific spectroscopic and chromatographic methods, the following essential data points for this compound were sought but not found:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F nuclei are fundamental for confirming the precise arrangement of atoms. No published spectra or data sets for this specific isomer were located.

High-Resolution Mass Spectrometry (HRMS and LC-MS): The exact mass measurement, which confirms the elemental composition, and fragmentation patterns, which provide structural clues, were not available.

Infrared (IR) Spectroscopy: Characteristic absorption frequencies corresponding to the functional groups (amine N-H bonds, C-Cl bonds, C-F bonds, and pyrimidine ring vibrations) have not been documented in the searched literature. While data exists for similar structures, such as 2-amino-4,6-dichloropyrimidine, the absence of the fluorine atom in these analogues makes direct comparison scientifically unreliable. asianpubs.org

High-Performance Liquid Chromatography (HPLC): Specific methods detailing column type, mobile phase composition, flow rate, and retention time for the purity assessment or isolation of this compound are not described in the available literature.

Gas Chromatography (GC): No established GC methods for the analysis of this particular amine were found. The analysis of amine compounds by GC can be complex and typically requires specific column deactivation and method parameters, none of which have been published for this molecule.

Without access to primary research articles or patents that detail the synthesis and characterization of this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by synthetic and analytical chemists are needed to provide the data necessary for a complete characterization of this compound.

Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Analysis (e.g., X-ray Crystallography)

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through solid-state structural analysis, with X-ray crystallography being the most definitive method. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Despite a thorough search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallography data for 2,6-dichloro-5-fluoropyrimidin-4-amine could be located. Consequently, detailed research findings including crystallographic data tables containing parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.

The absence of this data in the public domain means that a detailed discussion of its solid-state structure, based on experimental findings, cannot be provided at this time. Further research, involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its crystal structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 2,6-dichloro-5-fluoropyrimidin-4-amine. These computational approaches provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Key molecular properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it is related to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive. For similar heterocyclic compounds, these calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set.

The Molecular Electrostatic Potential (MESP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich and electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in molecular recognition. For this compound, the electronegative chlorine, fluorine, and nitrogen atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amine group would represent areas of positive potential.

Table 1: Representative Data from Quantum Chemical Calculations for Substituted Pyrimidines

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 eV to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV to 6.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.0 D to 4.0 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are representative for similar heterocyclic compounds and are for illustrative purposes. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. A particularly relevant class of reactions for this compound is Nucleophilic Aromatic Substitution (SNAr). In these reactions, the chlorine atoms on the pyrimidine (B1678525) ring can be displaced by nucleophiles.

Computational studies can be employed to model the entire reaction pathway, including the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction, including the activation energy, which determines the reaction rate.

For SNAr reactions of dichloropyrimidines, a key question is the regioselectivity: which of the two chlorine atoms is more readily substituted? Computational modeling can help answer this by comparing the activation energies for nucleophilic attack at the C2 and C6 positions. The position with the lower activation energy will be the preferred site of reaction. The presence of the fluorine and amine substituents on the pyrimidine ring will significantly influence the electron distribution and, consequently, the regioselectivity of the SNAr reaction.

The analysis of the LUMO can also provide clues about the regioselectivity. The lobes of the LUMO are often localized on the carbon atoms that are most susceptible to nucleophilic attack. Therefore, the carbon atom with the larger LUMO coefficient is often the preferred site of substitution.

In Silico Studies of Molecular Interactions and Binding Modes

In silico methods, such as molecular docking and molecular dynamics simulations, are essential for predicting and analyzing the interactions of this compound with biological macromolecules like proteins and nucleic acids. These studies are fundamental in the field of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The halogen atoms can also participate in halogen bonding, which is an increasingly recognized non-covalent interaction in biological systems.

Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time. These simulations provide a dynamic picture of the interactions and can reveal important information about the conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives with a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative 1 | -8.5 | Lys745, Met793, Asp855 |

| Pyrimidine Derivative 2 | -9.2 | Leu718, Val726, Ala743 |

| Pyrimidine Derivative 3 | -7.9 | Thr790, Cys797, Leu844 |

Note: This table presents illustrative data for pyrimidine derivatives docked into a generic kinase active site to demonstrate the type of information obtained from such studies.

Conformational Analysis and Investigation of Tautomeric Forms

The three-dimensional structure and the potential for tautomerism are critical aspects of the chemical behavior of this compound.

Conformational analysis involves the study of the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For the title compound, rotation of the amine group is a key conformational feature. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. For this compound, amine-imine tautomerism is possible. The amino form is generally the more stable tautomer for aminopyrimidines in most solvents. However, the relative stability of tautomers can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring.

Quantum chemical calculations can be used to determine the relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models). This allows for the prediction of the predominant tautomeric form under different conditions. The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process.

Application As a Versatile Synthetic Building Block

Use in the Construction of Diverse Heterocyclic Systems

The strategic placement of reactive halogen atoms makes 2,6-dichloro-5-fluoropyrimidin-4-amine an ideal starting material for synthesizing a wide array of heterocyclic compounds. The differential reactivity of the chlorine atoms can be exploited to achieve selective functionalization, paving the way for the creation of diverse and complex molecular scaffolds.

The halogenated pyrimidine (B1678525) core is a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The two chlorine atoms at the 2- and 6-positions can be sequentially or simultaneously replaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to highly functionalized pyrimidine derivatives. mdpi.comnih.gov

The synthesis of these derivatives is often achieved by reacting the dichloropyrimidine with different amines (including aliphatic, cyclic, aromatic, and benzylic amines), alcohols, or thiols. mdpi.comnih.gov Reaction conditions can be tailored to favor either mono-substitution or di-substitution. For instance, using triethylamine (B128534) (TEA) in refluxing ethanol (B145695) has been shown to provide suitable conditions for SNAr amination reactions. mdpi.com This step-wise substitution is crucial for building molecular complexity and generating libraries of compounds with varied substituents. nih.govnih.gov

| Reactant | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines (aliphatic, cyclic, aromatic) | Triethylamine (TEA), Ethanol (EtOH), Reflux | Mono-substituted aminopyrimidines | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | Multifunctional amino derivatives | Microwave irradiation (120–140 °C) | Mono-substituted aminopyrimidines | nih.gov |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Catalyst-free or Pd(0) catalysis | Mono- and Di-substituted aminopyrimidines | nih.gov |

| 2,4-dichloro-5-fluoropyrimidine (B19854) | Amino-pyridoxazinone | N/A | Mono-substituted aminopyrimidine | nih.gov |

Beyond simple substitution, this compound is an excellent intermediate for the synthesis of fused heterocyclic systems. In these reactions, the pyrimidine ring becomes part of a larger, polycyclic structure. The general strategy involves an initial substitution reaction at one of the chloro positions, followed by an intramolecular cyclization reaction to form a new ring fused to the pyrimidine core.

A prominent example of this is the synthesis of benzimidazoles linked to pyrimidines. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or related functional group. ijrar.orgorganic-chemistry.org In the context of a dichloropyrimidine scaffold, a reaction with a substituted o-phenylenediamine can lead to an intermediate that, upon cyclization, forms a benzimidazole (B57391) ring fused or directly linked to the pyrimidine. This approach is a powerful method for creating rigid, planar molecules that are of significant interest in medicinal chemistry and materials science. ias.ac.in Similarly, dichloropyrimidines serve as precursors for other fused systems like 7-deazapurines, which can be formed through processes like azidation and subsequent thermal cyclization. nih.gov

Strategies for Chemical Scaffold Diversification and Optimization

The this compound core is a foundational scaffold for creating large collections of related molecules. These collections, or compound libraries, are essential tools in drug discovery and materials science for identifying molecules with desired properties.

The process of drug discovery and development often relies on the systematic modification of a lead compound to optimize its interaction with a biological target. The halogenated aminopyrimidine scaffold is well-suited for this approach. By systematically altering the substituents at the 2- and 6-positions, chemists can fine-tune the steric, electronic, and hydrogen-bonding properties of the molecule.

For example, replacing the chlorine atoms with different functional groups can modulate the molecule's ability to fit into a protein's binding pocket. frontiersin.org The introduction of various amino or aryloxy groups allows for the exploration of structure-activity relationships (SAR). researchgate.net For instance, studies on dihalobenzimidazole ribonucleosides have shown that changing the halogen from fluorine to chlorine, bromine, or iodine significantly impacts antiviral activity and cytotoxicity, demonstrating how subtle structural changes can have profound effects on biological function. nih.gov This iterative process of synthesis and testing is a cornerstone of medicinal chemistry, aimed at enhancing potency and selectivity while minimizing off-target effects.

The facile and versatile chemistry of this compound makes it an ideal starting point for the construction of compound libraries. researchgate.net Compound libraries are large, organized collections of molecules used in high-throughput screening to identify new drug leads or materials with specific properties. nih.govcymitquimica.com

The synthesis of a library based on this core would involve reacting the starting material with a diverse set of nucleophiles (e.g., amines, alcohols) in a parallel fashion. This combinatorial approach can rapidly generate hundreds or thousands of unique, but structurally related, pyrimidine derivatives. nih.gov Such libraries, often designed to be "lead-like," provide a rich source of chemical diversity for screening campaigns. nih.gov The use of the aminopyrimidine core ensures that the resulting molecules occupy a relevant chemical space, increasing the probability of discovering novel, biologically active compounds. researchgate.net

Structure Property Relationships in Halogenated Aminopyrimidines

Influence of Halogen and Amino Substituents on Electronic and Steric Characteristics

The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of electronegative substituents. wikipedia.org In 2,6-dichloro-5-fluoropyrimidin-4-amine, the electronic nature of the scaffold is determined by the cumulative influence of three halogen atoms and one amino group.

Halogen Substituents (Cl and F): Both chlorine and fluorine are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect drastically reduces the electron density of the pyrimidine ring, particularly at the carbon atoms to which they are attached. While halogens also possess a resonance-donating effect (+R) due to their lone pairs, this effect is weak and is significantly outweighed by their inductive pull. The presence of chlorine at positions 2 and 6, and fluorine at position 5, renders the ring highly electron-poor. wikipedia.orgijcrt.org

Amino Substituent (-NH₂): In contrast, the amino group at position 4 exerts a strong resonance-donating effect (+R), where the nitrogen's lone pair of electrons is delocalized into the π-system of the ring. This electron donation counteracts the withdrawing effects of the ring nitrogens and the halogens. The amino group also has a weaker inductive-withdrawing (-I) effect due to the nitrogen's electronegativity, but its resonance donation is the dominant electronic contribution. ijcrt.org

From a steric perspective, the substituents contribute differently to the molecule's size and shape. Chlorine atoms are significantly larger than fluorine atoms, introducing greater steric bulk at the 2 and 6 positions. The amino group is comparatively smaller. This arrangement of substituents influences the molecule's conformational preferences and its ability to fit into specific binding sites.

Table 1: Summary of Substituent Effects

| Substituent | Position | Primary Electronic Effect | Secondary Electronic Effect | Relative Steric Bulk |

|---|---|---|---|---|

| -Cl | 2, 6 | Strong Inductive Withdrawal (-I) | Weak Resonance Donation (+R) | High |

| -F | 5 | Strong Inductive Withdrawal (-I) | Weak Resonance Donation (+R) | Low |

| -NH₂ | 4 | Strong Resonance Donation (+R) | Weak Inductive Withdrawal (-I) | Moderate |

Characterization of Hydrogen Bonding Capabilities and Supramolecular Assembly

Intermolecular forces, particularly hydrogen bonds, are critical in defining the solid-state structure and certain physical properties of the compound.

Hydrogen Bonding: The primary hydrogen bond donor in this compound is the amino group (-NH₂), which has two protons capable of forming hydrogen bonds. The principal hydrogen bond acceptors are the two nitrogen atoms within the pyrimidine ring, which possess lone pairs of electrons. The fluorine atom can also act as a weak hydrogen bond acceptor. escholarship.org

This combination of donors and acceptors allows for the formation of robust intermolecular hydrogen bonds, most commonly of the N-H···N type. These interactions can link molecules together, leading to the formation of well-defined, ordered structures in the solid state.

Supramolecular Assembly: Through the directional and specific nature of hydrogen bonding, molecules of this compound can self-assemble into higher-order structures. researchgate.net These supramolecular assemblies can take the form of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific architecture of the assembly is dictated by the geometry of the molecule and the preferred hydrogen bonding patterns. Other weaker interactions, such as halogen bonds and π-π stacking, may also play a role in stabilizing the crystal lattice. acs.org

Pyrimidine Scaffold as a Bioisostere in Molecular Design

In medicinal chemistry, the strategic replacement of one chemical group with another that retains similar physical and chemical properties is known as bioisosteric replacement. The pyrimidine ring is a widely recognized and highly valuable bioisostere for other aromatic systems, most notably the phenyl ring. nih.govnih.gov

The use of a pyrimidine scaffold in place of a carbocyclic ring like benzene (B151609) can offer several advantages in molecular design:

Improved Physicochemical Properties: The inclusion of nitrogen atoms provides sites for hydrogen bonding, which can enhance aqueous solubility and improve interactions with biological targets. nih.gov

Modulation of Potency and Selectivity: The nitrogen atoms alter the electronic distribution of the ring, which can lead to different binding interactions with a target protein compared to a phenyl analog. The substitution pattern on the pyrimidine ring can be readily modified to fine-tune these properties. nih.gov

Metabolic Stability: Replacing a C-H bond in a phenyl ring with a nitrogen atom in a pyrimidine ring can block a potential site of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.

The pyrimidine core is a privileged structure found in numerous approved drugs, demonstrating its versatility and utility as a bioisostere in the development of new therapeutic agents. nih.govpharmablock.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-5-fluoropyrimidin-4-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorination of pyrimidine precursors using reagents like POCl₃ or SOCl₂ under reflux conditions is common. Key intermediates are characterized using ¹H NMR (e.g., δ 2.10–8.13 ppm for substituents) and melting point analysis (e.g., 173–195°C for related derivatives). Solvent systems like EtOAc/hexane (3:1) are used for purification, with Rf values (e.g., 0.10–0.51) guiding TLC monitoring .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Distinct chemical shifts (e.g., δ 7.30–7.76 ppm for aromatic protons) and splitting patterns confirm regiochemistry .

- X-ray crystallography : Resolves ambiguities in stereochemistry; for example, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) validate molecular conformation .

- Elemental analysis : Validates empirical formulas (e.g., C₁₇H₁₅N₃O₂) with ≤0.4% deviation .

Q. How do solubility properties influence experimental design for this compound?

- Methodological Answer : Solubility in polar solvents (e.g., methanol, log S = -3.1 in ESOL predictions) dictates reaction solvent choice and purification steps. Low solubility in hexane necessitates gradient elution in column chromatography. Pre-solubility testing in DMSO (common for bioassays) is recommended to avoid precipitation .

Advanced Research Questions

Q. How can researchers address low yields in the amination step during synthesis?

- Methodological Answer :

- Optimize reaction conditions : Increase temperature (e.g., 95°C for 16 hours) or use catalysts like Pd/C for Buchwald-Hartwig coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.

- Monitor intermediates : Use LC-MS to detect side products (e.g., dichlorinated byproducts) and adjust stoichiometry .

Q. How to resolve contradictions in bioactivity data across studies (e.g., CYP inhibition vs. lack of activity)?

- Methodological Answer :

- Assay validation : Ensure consistent cell lines (e.g., HepG2 for CYP1A2 inhibition) and control for purity (HPLC ≥95%).

- Structural analogs : Compare with derivatives (e.g., 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole) to identify substituent effects on activity .

- Molecular docking : Model interactions with CYP isoforms (e.g., π-π stacking with heme groups) to explain variability .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C4 vs. C5 positions) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in methanol vs. DCM) .

- QSAR models : Correlate Hammett σ values of substituents with reaction rates .

Q. How to design derivatives for improved pharmacokinetics while retaining bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute chlorine with trifluoromethyl (CF₃) to enhance metabolic stability .

- LogP optimization : Introduce hydrophilic groups (e.g., morpholine) to improve solubility without compromising CNS penetration (predicted by BBB score >0.8) .

- Crystallographic data : Use torsion angles (e.g., 86.1° for (4-methoxyphenyl)aminomethyl groups) to minimize steric hindrance .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data on regiochemistry?

- Methodological Answer :

- Dynamic effects : NMR may average signals (e.g., rapid ring puckering), while X-ray provides static snapshots. Use variable-temperature NMR to detect conformational flexibility .

- Crystal packing effects : Hydrogen bonds (e.g., C–H⋯O interactions) in the solid state may distort geometry compared to solution .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 173–195°C (derivatives) | |

| Solubility (Log S, ESOL) | -3.1 (methanol) | |

| CYP Inhibition IC₅₀ | 1A2: 0.5 µM; 3A4: 2.1 µM | |

| X-ray Dihedral Angle | 12.8° (pyrimidine-phenyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.